

Wdr5-IN-4 in MYC-Driven Cancer Models: A Technical Guide

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Compound of Interest		
Compound Name:	Wdr5-IN-4	
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Executive Summary

The oncoprotein MYC is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a highly validated, yet historically "undruggable," therapeutic target. [1][2] A paradigm shift in targeting MYC has emerged through the exploration of its essential cofactors. One such critical cofactor is the WD repeat-containing protein 5 (WDR5), which facilitates the recruitment of MYC to chromatin at a specific subset of target genes, particularly those involved in protein synthesis and biomass accumulation.[3][4][5] The disruption of the WDR5-MYC interaction has been shown to impair the oncogenic function of MYC, leading to tumor regression in preclinical models.[1][6][7]

This document provides a comprehensive technical overview of **Wdr5-IN-4**, a potent small-molecule inhibitor of the WDR5-interaction (WIN) site, and its application in MYC-driven cancer models. **Wdr5-IN-4**, also known as compound C6, acts by displacing WDR5 from chromatin, thereby preventing MYC recruitment to its target genes and inducing anti-cancer effects.[8][9] [10] We present a consolidation of key quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows to serve as a critical resource for the scientific community.

Mechanism of Action: Disrupting the WDR5-MYC Axis

Foundational & Exploratory





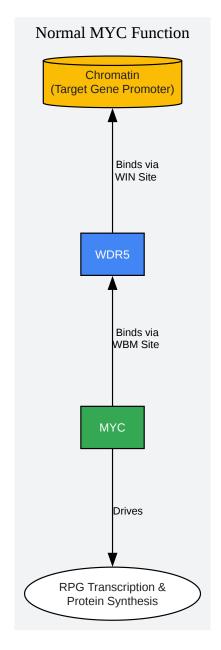
WDR5 serves as a crucial scaffolding protein that anchors the MYC oncoprotein to chromatin. [11] This process involves two key interaction sites on the WDR5 protein:

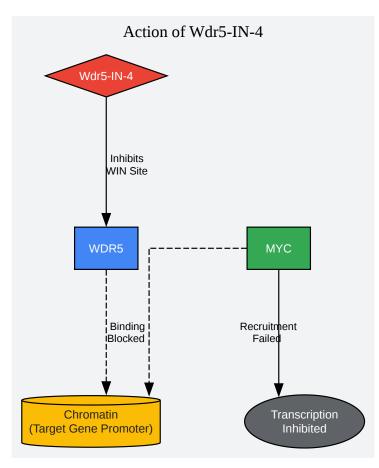
- The WIN (WDR5-Interaction) Site: This arginine-binding cavity is responsible for tethering WDR5 to chromatin, often through interactions with histone tails.[11][12][13]
- The WBM (WDR5-Binding Motif) Site: MYC, via its conserved MYC Box IIIb (MbIIIb) motif, binds directly to this shallow, hydrophobic cleft on WDR5.[4][12][14]

This dual interaction creates an avidity-based mechanism where WDR5, already bound to chromatin, facilitates the stable association of MYC with the regulatory regions of its target genes, notably ribosomal protein genes (RPGs).[1][15] This targeted gene regulation is essential for sustaining the high rates of protein synthesis required for rapid cancer cell proliferation.[3][15]

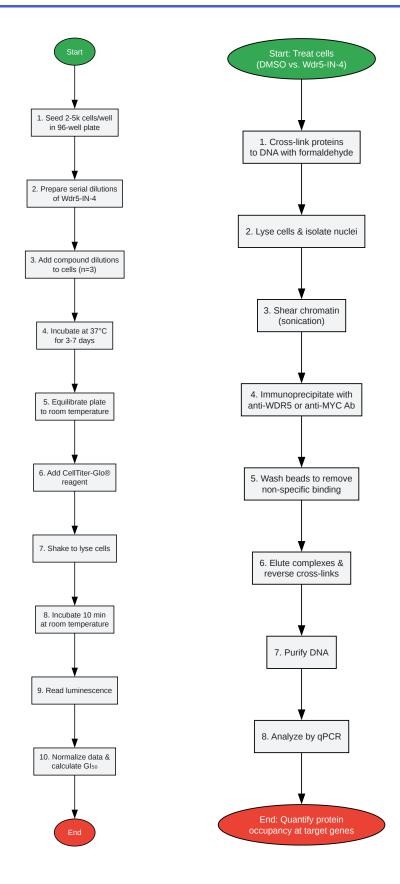
Wdr5-IN-4 is a potent and selective inhibitor of the WDR5 WIN site, with a reported dissociation constant (Kd) of 0.1 nM.[8][10] By competitively binding to the WIN site, **Wdr5-IN-4** evicts WDR5 from its chromatin anchor points. This displacement effectively dismantles the scaffold required for MYC recruitment. Consequently, MYC is unable to bind to this specific set of WDR5-dependent target genes, leading to the downregulation of their transcription, inhibition of protein synthesis, induction of nucleolar stress, and ultimately, p53-mediated apoptosis in cancer cells.[8][10][15]











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